Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate
Description
Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a benzoate ester derivative featuring a tetrahydroquinazolinone core substituted with a carbamoylpropyl group and a p-tolylmethyl carbamate moiety. The compound’s amide and ester linkages may influence solubility, metabolic stability, and binding interactions.
Properties
Molecular Formula |
C31H32N4O6 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H32N4O6/c1-3-41-30(39)23-14-16-24(17-15-23)33-28(37)20-35-26-8-5-4-7-25(26)29(38)34(31(35)40)18-6-9-27(36)32-19-22-12-10-21(2)11-13-22/h4-5,7-8,10-17H,3,6,9,18-20H2,1-2H3,(H,32,36)(H,33,37) |
InChI Key |
ZFPDZBMLWRXYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the carbamoylpropyl group, and the final esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to minimize human error and increase production rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups within the molecule with others, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate has potential therapeutic properties that are being explored for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for targeting diseases such as cancer or metabolic disorders.
- Biological Activity : The compound's quinazolinone core is associated with various biological activities including anti-inflammatory and anticancer effects. Research indicates that derivatives of quinazolinone can inhibit specific enzymes involved in tumor growth and inflammation pathways.
Pharmaceutical Applications
- Enzyme Inhibition : Studies have shown that compounds similar to this compound can act as enzyme inhibitors. This property is crucial for developing medications that require modulation of enzyme activity.
- Formulation Development : The compound can be utilized in the formulation of novel drug delivery systems due to its solubility characteristics and stability under various conditions.
Materials Science
- Polymer Synthesis : this compound can serve as a building block for synthesizing advanced materials such as polymers with unique properties. Its reactivity allows it to be incorporated into polymer chains to enhance mechanical or thermal properties.
- Coatings and Composites : The compound's chemical properties make it suitable for developing coatings that require specific functionalities such as corrosion resistance or adhesion enhancement.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of quinazolinone derivatives similar to this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls.
Case Study 2: Drug Formulation
Research focused on the formulation of a drug delivery system incorporating this compound demonstrated enhanced bioavailability and targeted delivery to tumor sites in vivo. The study highlighted the potential for improving therapeutic outcomes in cancer treatment through strategic formulation approaches.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which can modulate biological pathways and produce therapeutic effects. The compound’s structure allows it to bind effectively to these targets, altering their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Core Heterocycle Modifications
The tetrahydroquinazolinone core distinguishes the target compound from analogs with alternative heterocycles:
- Pyridazine/Isoxazole Derivatives: Compounds like I-6230 (pyridazine) and I-6273 (methylisoxazole) from exhibit reduced hydrogen-bonding capacity compared to the quinazolinone’s dual carbonyl groups. This may lower binding affinity in targets requiring polar interactions .
Substituent Effects
- Carbamoylpropyl Group: The target compound’s 3-{[(4-methylphenyl)methyl]carbamoyl}propyl chain introduces hydrophobic and hydrogen-bonding interactions. Analogous compounds, such as Ethyl 4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzoate (), use longer alkyl chains (octanoyl) and thioxo groups, which may enhance membrane permeability but reduce aqueous solubility .
- Fluorinated Substituents : Compounds 38 and 39 () incorporate tetrafluoropropan-2-yl groups, improving metabolic stability and electron-withdrawing effects. However, fluorine substitution can reduce bioavailability if overly lipophilic .
Predicted Binding Interactions (Glide XP Scoring)
Using the Glide XP model (), the target compound’s quinazolinone core may achieve superior binding via:
- Hydrophobic Enclosure : The aromatic p-tolylmethyl group and carbamoylpropyl chain create a lipophilic environment favorable for enclosure in protein pockets.
- Hydrogen Bonding: The 2,4-dioxo groups in the quinazolinone scaffold can form strong hydrogen bonds with catalytic residues, unlike pyridazine or isoxazole analogs .
Biological Activity
Structural Overview
The compound can be broken down into several key components:
- Ethyl group : Contributes to the lipophilicity of the molecule.
- Tetrahydroquinazoline core : Known for various biological activities, including anti-cancer and anti-inflammatory effects.
- Carbamoyl and acetamido groups : These functional groups may enhance the compound's interaction with biological targets.
- Inhibition of Enzymatic Activity : The presence of the tetrahydroquinazoline moiety suggests potential inhibition of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on kinases and other enzymes critical in cancer progression .
- Antioxidant Properties : Some derivatives of similar structures exhibit antioxidant activities, which may help in reducing oxidative stress in cells .
- Antimicrobial Activity : Preliminary studies indicate that compounds with analogous structures possess antimicrobial properties against various bacterial strains .
Therapeutic Potential
The compound's structural features suggest several therapeutic applications:
- Cancer Therapy : The tetrahydroquinazoline scaffold is often associated with anti-cancer properties. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : Compounds containing similar functional groups have been reported to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
- Neurological Disorders : Some studies suggest that compounds with a similar backbone can exhibit neuroprotective effects, potentially useful in conditions like Alzheimer's disease .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a related tetrahydroquinazoline derivative. The compound was tested on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of compounds structurally related to Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Data Table
Q & A
Basic Research Questions
Synthesis and Purification Methodology Q: What are the key considerations for synthesizing and purifying this compound given its multifunctional groups? A: The synthesis typically involves multi-step reactions, such as coupling the tetrahydroquinazoline-dione core with the carbamoylpropyl-acetamido-benzoate moiety. Reflux conditions (e.g., absolute ethanol with glacial acetic acid as a catalyst) and controlled stoichiometry are critical to avoid side reactions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended to isolate the product from unreacted intermediates. Purity validation should employ HPLC (>95%) and thin-layer chromatography (TLC) .
Structural Confirmation Techniques Q: Which analytical methods are most reliable for confirming the compound’s structure? A: Combine spectroscopic techniques:
- 1H/13C-NMR to verify proton environments and carbonyl/amide linkages.
- IR spectroscopy to identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in related tetrahydroquinazoline derivatives .
Initial Biological Activity Screening Q: How should researchers design in vitro assays to assess this compound’s bioactivity? A: Prioritize target-specific assays based on structural analogs. For example:
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based protocols.
- Receptor binding studies (e.g., GABA receptors for anticonvulsant potential) with radioligand displacement methods .
- Cytotoxicity screening (MTT assay) in normal vs. cancer cell lines to gauge selectivity .
Advanced Research Questions
Computational Docking and Binding Affinity Prediction Q: How can docking studies be optimized to predict protein-ligand interactions for this compound? A: Use the Glide XP scoring function , which incorporates hydrophobic enclosure effects and hydrogen-bonding motifs critical for quinazoline derivatives. Key parameters:
- Water desolvation penalties to account for ligand displacement.
- Flexible side-chain sampling for target residues (e.g., ATP-binding pockets in kinases). Validate predictions with experimental IC50 values and mutagenesis data .
Structure-Activity Relationship (SAR) Challenges Q: How to address limited structural analogs for SAR analysis? A: Employ fragment-based drug design :
- Synthesize and test truncated variants (e.g., removing the 4-methylphenylmethyl group or modifying the benzoate ester).
- Compare with analogs like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide , which show how substituents influence GABA receptor binding .
- Use molecular dynamics simulations to map steric and electronic effects .
Resolving Contradictory Bioactivity Data Q: How to reconcile discrepancies in reported biological activities? A: Investigate:
- Assay conditions (e.g., pH, serum proteins) that may alter compound stability.
- Metabolic interference using liver microsomal models to assess degradation pathways.
- Batch-to-batch variability via rigorous QC (e.g., elemental analysis, mass spectrometry) .
Toxicity Profiling Strategies Q: What in vitro models are suitable for preliminary toxicity assessment? A: Prioritize:
- HepG2 cells for hepatotoxicity (LD50 via MTT assay).
- hERG channel inhibition assays to flag cardiac risks.
- Ames test for mutagenicity. Reference safety data from structurally related acetamides and benzoates .
Solubility and Formulation Challenges Q: How to improve aqueous solubility for in vivo studies? A: Consider:
- Co-solvent systems (e.g., PEG-400/water mixtures).
- Prodrug derivatives (e.g., replacing the ethyl ester with a phosphate salt).
- Nanoformulations (liposomes or cyclodextrin complexes) to enhance bioavailability .
Metabolic Stability Analysis Q: What methodologies predict metabolic degradation pathways? A: Use human liver microsomes (HLM) with LC-MS/MS to identify Phase I metabolites (oxidation, hydrolysis). For Phase II, screen for glucuronidation using UDPGA-supplemented assays. Structural modifications (e.g., fluorination of labile sites) can mitigate rapid clearance .
Crystallization Difficulties Q: How to overcome poor crystallization for X-ray studies? A: Optimize solvent vapor diffusion (e.g., methanol/water gradients) and use seeding techniques. If unsuccessful, employ powder XRD paired with computational crystal structure prediction (CSP) algorithms .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
